molecular formula C16H13BrN4O B5521647 N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5521647
M. Wt: 357.20 g/mol
InChI Key: FVKXYJFOJJGWEU-AWQFTUOYSA-N
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Description

N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group, a bromine atom, and a triazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the reaction of 2-(benzyloxy)-5-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.

    Cyclization to Triazole: The hydrazone intermediate is then subjected to cyclization under acidic or basic conditions to form the triazole ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and benzyloxy group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The bromine atom can also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to the presence of the bromine atom and the specific positioning of the benzyloxy group. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar triazole derivatives.

Properties

IUPAC Name

(E)-1-(5-bromo-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c17-15-6-7-16(22-10-13-4-2-1-3-5-13)14(8-15)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKXYJFOJJGWEU-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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